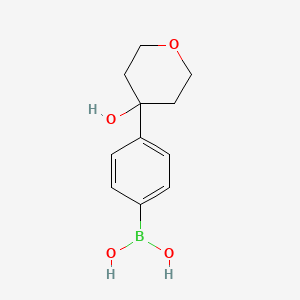

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

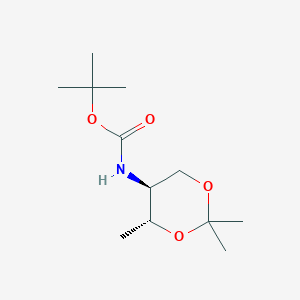

“4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1622986-23-5 and Linear Formula: C11H15BO4 . It has a molecular weight of 222.05 . This compound is a versatile chemical with immense potential in scientific research.

Molecular Structure Analysis

The IUPAC name for this compound is (4-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)boronic acid . The InChI Code is 1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 .Chemical Reactions Analysis

Boronic acids, including this compound, are known to readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This unique property allows them to interact with various biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.05 .Wissenschaftliche Forschungsanwendungen

Nanotechnology and Imaging

Phenylboronic acid derivatives have been harnessed in the development of nanomaterials for biomedical applications. For instance, Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene were designed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods exhibit highly specific and efficient imaging capabilities, coupled with excellent biocompatibility and unique two-photon fluorescence properties. This innovation underscores the potential of phenylboronic acid derivatives in enhancing diagnostic and therapeutic strategies in oncology and beyond (Li & Liu, 2021).

Carbohydrate Chemistry

Phenylboronic acid plays a critical role in Carbohydrate Chemistry , offering unique approaches to the synthesis and functionalization of carbohydrates. Its ability to form cyclic esters with diols facilitates the synthesis of specifically substituted or oxidized sugar derivatives, enhancing our capabilities in glycoscience and the development of carbohydrate-based therapeutics (Ferrier, 1972).

Chemical Synthesis

The compound has been utilized as an efficient and convenient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its value in organic synthesis through operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids have been employed in the design and synthesis of supramolecular assemblies, leveraging hydrogen bonding interactions to create complex structures. This application illustrates the potential of phenylboronic acid derivatives in constructing novel materials with tailored properties for sensing, catalysis, and beyond (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Chemistry

Phenylboronic acids have found applications in bioorthogonal coupling reactions , facilitating rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This capability is particularly useful for conjugation reactions that require biocompatible conditions, expanding the toolbox for biomolecule labeling and modification (Dilek et al., 2015).

Zukünftige Richtungen

Boronic acids, including this compound, have immense potential in scientific research. They are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates . This unique property has already been utilized in glucose sensors and some bio-separation applications . Future research directions include extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Eigenschaften

IUPAC Name |

[4-(4-hydroxyoxan-4-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQFACZRDIKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CCOCC2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![N-(2-chlorobenzyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2992265.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)